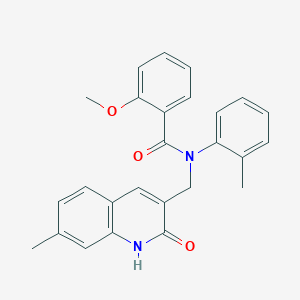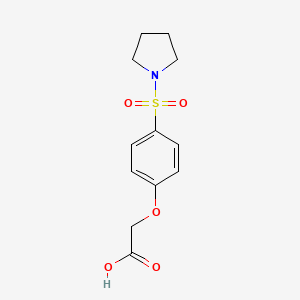
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid, also known as PSB-1115, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cell signaling, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter release, and stimulation of plant growth and yield. In addition, this compound has been shown to modulate the activity of certain enzymes and ion channels, and to affect the expression of certain genes.
实验室实验的优点和局限性
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, this compound has been shown to have a range of potential applications in scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is the use of this compound as an agricultural tool to increase crop yield. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
合成方法
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid involves the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. This reaction produces a compound with a pyrrolidine ring and a sulfonyl group attached to the phenyl ring of the 2,4-D molecule.
科学研究应用
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and plant physiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential therapeutic agent for the treatment of certain types of cancer. In neurobiology, this compound has been shown to modulate neurotransmitter release, and has been proposed as a potential treatment for neurological disorders such as Parkinson's disease. In plant physiology, this compound has been shown to increase the growth and yield of certain crops, and has been proposed as a potential agricultural tool.
属性
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-18-10-3-5-11(6-4-10)19(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBANZWEOFIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

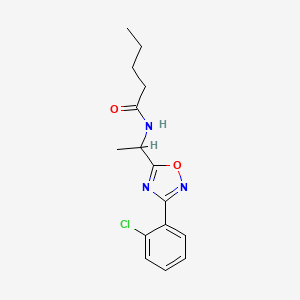

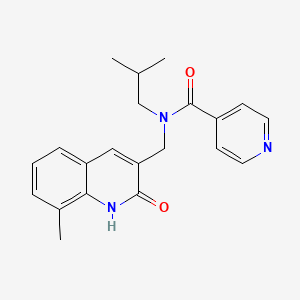
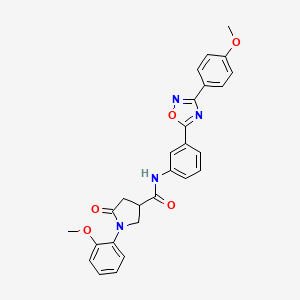
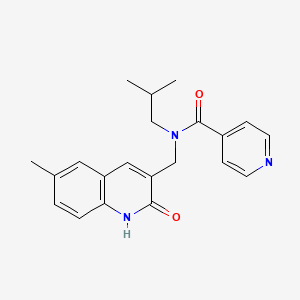

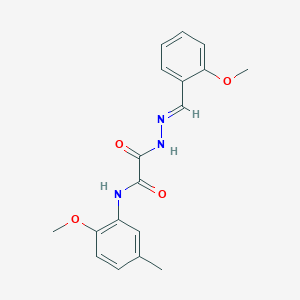

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

